

# A Technical Guide to the Physical Characteristics of Solid 2-Carbomethoxy-3-tropinone

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## Compound of Interest

Compound Name: 2-Carbomethoxy-3-tropinone

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This technical guide provides a comprehensive overview of the known physical characteristics of **2-Carbomethoxy-3-tropinone** (2-CMT) in its solid form. A pivotal intermediate in the synthesis of tropane alkaloids, including cocaine and its analogues, a thorough understanding of its solid-state properties is critical for its handling, formulation, and quality control in drug development and chemical synthesis.<sup>[1][2][3]</sup> This document compiles available data on its appearance, melting behavior, solubility, and spectroscopic properties, alongside detailed experimental protocols for its characterization.

## Core Physical and Chemical Properties

**2-Carbomethoxy-3-tropinone** is a white to off-white crystalline solid.<sup>[4][5][6]</sup> It is a  $\beta$ -keto ester and can exist in equilibrium with its keto-enol tautomer.<sup>[1][2][3]</sup> The compound is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and dimethylformamide.<sup>[4][5]</sup>

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>3</sub>	[7][8]
Molecular Weight	197.23 g/mol	[7][8]
Appearance	White to off-white crystalline solid	[4][5][6]
Melting Point (Anhydrous)	103.5-104.5 °C, ~104 °C, 108.5-109.5 °C	[3][6][8][9][10][11]
Melting Point (Dihydrate)	93-96 °C, 98.5-101.5 °C	[6]
Boiling Point	294.1 °C at 760 mmHg (calculated)	[1]
Density	1.173 g/cm <sup>3</sup> (calculated)	[1]
Flash Point	131.7 °C (calculated)	[1]
Solubility	Sparingly soluble in water; Soluble in ethanol, acetone, dimethylformamide	[4][5]

## Solid-State Characteristics and Polymorphism

Significant variability has been reported for the melting point of **2-Carbomethoxy-3-tropinone**, suggesting the existence of different solid forms, such as polymorphs or hydrates.[6] One study has explicitly mentioned the isolation of a granular modification and a dihydrate, each with distinct melting points.[6] The anhydrous form has been reported with melting points ranging from 103.5 °C to 109.5 °C, which could indicate the presence of different crystalline arrangements (polymorphs).[3][6][8][9][10][11] The dihydrate has been observed to melt in the range of 93-96 °C and 98.5-101.5 °C.[6] The existence of multiple solid forms highlights the importance of careful solid-state characterization for ensuring the consistency and quality of the material.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-Carbomethoxy-3-tropinone**.

Spectroscopy	Data	Source
UV-Vis (in absolute alcohol)	$\lambda_{\text{max}}$ at 255 nm	[6]
Infrared (IR)	In Nujol, the dihydrate shows strong bands at 2.95 $\mu\text{m}$ (O-H) and 6.0 $\mu\text{m}$ (conjugated ester). The absence of a band around 5.80 $\mu\text{m}$ suggests a significant contribution from the enol form in the dihydrate.	[6]

## Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the solid form of **2-Carbomethoxy-3-tropinone**.

### Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a rapid rate initially to determine an approximate melting point.

- The apparatus is allowed to cool.
- A fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .

## Solid-State Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid material to identify functional groups and confirm its identity.

Methodology (KBr Pellet Method):

- Sample Preparation:
  - Approximately 1-2 mg of the solid sample is ground to a fine powder using an agate mortar and pestle.
  - The powdered sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr).
  - The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.
- Analysis:
  - A background spectrum of a blank KBr pellet is recorded.
  - The sample pellet is placed in the sample holder of the FTIR spectrometer.
  - The infrared spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) in a given solvent.

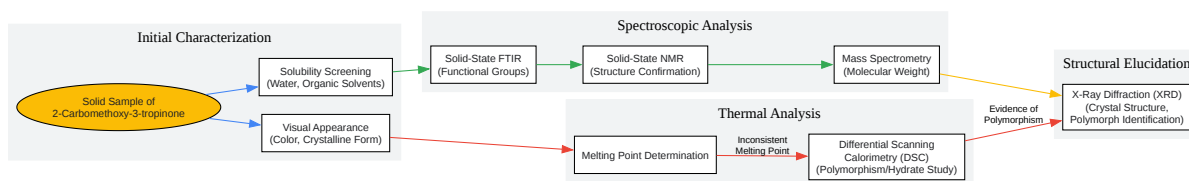
Methodology:

- Sample Preparation: A dilute solution of **2-Carbomethoxy-3-tropinone** is prepared in a suitable UV-transparent solvent (e.g., absolute ethanol).
- Apparatus: A dual-beam UV-Vis spectrophotometer is used.
- Procedure:
  - The spectrophotometer is zeroed using a cuvette containing the pure solvent as a blank.
  - The cuvette is then filled with the sample solution.
  - The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).
  - The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the spectrum.

## Visualizations

### Experimental Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound like **2-Carbomethoxy-3-tropinone**.



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A logical workflow for the physical characterization of solid **2-Carbomethoxy-3-tropinone**.

## Keto-Enol Tautomerism

The following diagram illustrates the keto-enol tautomerism that **2-Carbomethoxy-3-tropinone** can undergo, which is a key aspect of its chemical behavior and can influence its physical properties.

Keto-enol tautomerism of **2-Carbomethoxy-3-tropinone**.

Note: The images in the tautomerism diagram are placeholders and would be replaced with the actual chemical structures in a final document.

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